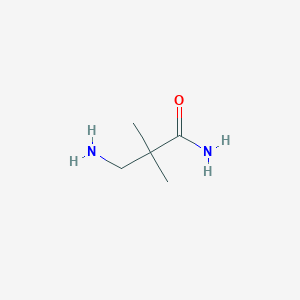

3-Amino-2,2-dimethylpropanamide

Übersicht

Beschreibung

3-Amino-2,2-dimethylpropanamide is an organic compound with the molecular formula C5H12N2O. It is a colorless or pale yellow crystalline solid with a peculiar ammonia odor. This compound is soluble in water and many organic solvents . It is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the esterification, protection, and ammonolysis of hydroxymethyl trimethylacetic acid . Another method includes the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction in acidic conditions with iron powder . Additionally, cyanoacetic acid derivatives can be methylated, aminated, and reduced to obtain this compound .

Industrial Production Methods

For industrial production, the method involving cyanoacetic acid derivatives is preferred due to its cost-effectiveness, environmental friendliness, short reaction route, simple operation, high yield, and high purity of the product . This method is particularly suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

Amidation: Reaction with acylating agents such as acid chlorides or anhydrides to form amides.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions

Amidation: Typically involves acylating agents like acid chlorides or anhydrides under basic conditions.

Reduction: Iron powder in acidic conditions is commonly used for the reduction of nitro groups.

Substitution: Various nucleophiles can be used for substitution reactions involving the amino group.

Major Products Formed

Amides: Formed through amidation reactions.

Amines: Resulting from the reduction of nitro groups.

Substituted Amines: Produced through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

ADMP serves as a key intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of Aliskiren, a renin inhibitor used for treating hypertension. The compound's ability to modulate the renin-angiotensin system makes it crucial for developing antihypertensive agents .

Proteomics

In proteomics, ADMP is utilized as a biochemical reagent to study protein structures and functions. Its deuterated forms are particularly valuable in mass spectrometry for analyzing complex biological mixtures.

Analytical Chemistry

ADMP is employed in analytical chemistry for its role in mass spectrometry, aiding in the identification and quantification of biomolecules within complex samples. This application is essential for both research and clinical diagnostics.

Biological Studies

Research indicates that ADMP can influence metabolic pathways and enzyme mechanisms. For instance, studies have shown its potential to enhance serotonin levels in neuronal cultures, suggesting applications in treating mood disorders .

Case Study 1: Anti-inflammatory Effects

A study on activated macrophages demonstrated that ADMP significantly reduced the secretion of inflammatory mediators at concentrations between 10 to 50 µM. The IC50 value was approximately 25 µM, indicating its potent anti-inflammatory properties.

Case Study 2: Neuropharmacological Effects

In vitro studies have shown that ADMP can enhance serotonin levels in neuronal cultures, suggesting its potential as a therapeutic agent for mood disorders. This neuropharmacological effect highlights its relevance in psychiatric medicine.

Case Study 3: Toxicological Assessment

Toxicity studies on human cell lines revealed that ADMP exhibits low cytotoxicity at therapeutic concentrations. This favorable safety profile supports further investigation into its clinical applications.

Wirkmechanismus

The mechanism of action of 3-Amino-2,2-dimethylpropanamide primarily involves its role as an intermediate in the synthesis of other compounds. In the case of Aliskiren, it acts on the renin-angiotensin system by inhibiting renin, which is a key enzyme in the regulation of blood pressure . This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Aminomethyl)-2-methylpropanamide

- 3-Amino-2,2-dimethylpropionic acid amide

- 3-Amino-2,2-dimethylpropionamide

Uniqueness

3-Amino-2,2-dimethylpropanamide is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of Aliskiren . Its ability to undergo various chemical reactions, such as amidation and reduction, makes it a versatile compound in organic synthesis .

Biologische Aktivität

3-Amino-2,2-dimethylpropanamide, also known as a key intermediate in the synthesis of Aliskiren, has garnered attention due to its biological activities and potential therapeutic applications. This compound is primarily recognized for its role in the renin-angiotensin system (RAS), influencing blood pressure regulation and cardiovascular health. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its amide functional group. The structural properties contribute to its biological activities, particularly in relation to enzyme inhibition and receptor interactions.

Pharmacological Activity

The primary pharmacological activity associated with this compound stems from its role as an intermediate in the synthesis of Aliskiren, a non-peptide renin inhibitor used to treat hypertension. Aliskiren works by blocking renin activity, which in turn reduces the production of angiotensin II and aldosterone, leading to decreased blood pressure and improved cardiovascular outcomes .

- Renin Inhibition : this compound acts as a precursor for Aliskiren, which inhibits renin's action on angiotensinogen.

- Blood Pressure Regulation : By inhibiting renin, it reduces angiotensin II levels, leading to vasodilation and decreased blood pressure.

- Cardiovascular Protection : The compound's ability to modulate the RAS system suggests potential protective effects against cardiovascular diseases.

Synthesis Methods

The synthesis of this compound has been explored through various methods:

Case Study 1: Antihypertensive Effects

A study demonstrated that compounds derived from this compound exhibited significant antihypertensive effects in animal models. The results indicated a reduction in systolic blood pressure comparable to standard antihypertensive medications .

Case Study 2: Anticancer Activity

Research has indicated that certain derivatives of this compound possess antiproliferative properties against cancer cell lines such as HeLa cells. The compounds showed IC50 values ranging from to , suggesting potential as anticancer agents .

Case Study 3: Trypanocidal Activity

In a novel study involving purine analogues synthesized from this compound derivatives, two compounds displayed significant trypanocidal activity against Trypanosoma brucei, with IC50 values below . This highlights the compound's versatility beyond cardiovascular applications .

Eigenschaften

IUPAC Name |

3-amino-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQZJXVIXAPOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457149 | |

| Record name | 3-amino-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324763-51-1 | |

| Record name | 3-Amino-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324763-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 3-amino-2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanamide, 3-amino-2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the challenges associated with scaling up the synthesis of 3-Amino-2,2-dimethylpropanamide?

A1: One study [] highlighted the challenges in scaling up the synthesis of this compound, particularly during the dimethylation, ammonolysis, and hydrogenation steps. Optimizing these steps is crucial for efficient large-scale production.

Q2: How can ionic liquids be utilized in the separation and purification of this compound from its reactants?

A2: Research [] demonstrated the use of both hydrophobic and hydrophilic ionic liquids for separating this compound from its reaction mixture. Hydrophobic ionic liquids like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C2mim][NTf2]) allow separation based on hydrophobicity differences, while hydrophilic ionic liquids like 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) enable separations by exploiting solubility changes in the presence of water.

Q3: Beyond Aliskiren, what other pharmaceutical applications might this compound have?

A3: Research suggests that this compound can be utilized in the synthesis pathway of other therapeutic agents besides Aliskiren, such as the anticancer agent cryptophycin [, ]. This highlights its potential versatility as a building block for various pharmaceuticals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.